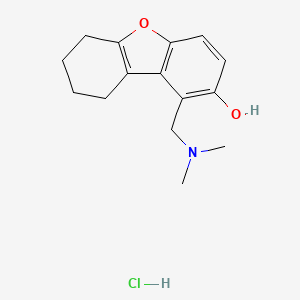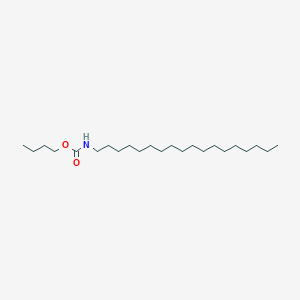
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions.
Wittig Reactions: It can be used to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .
Aplicaciones Científicas De Investigación
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .
Uniqueness
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .
Propiedades
Número CAS |
40139-34-2 |
|---|---|
Fórmula molecular |
C24H28BrP |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
3,3-dimethylbutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RUVWUZMXNOEIFX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



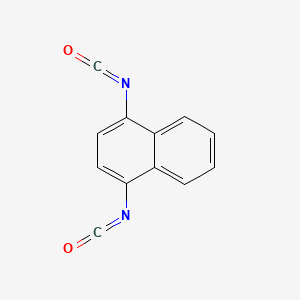

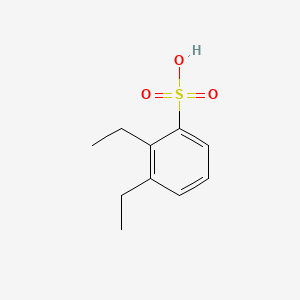
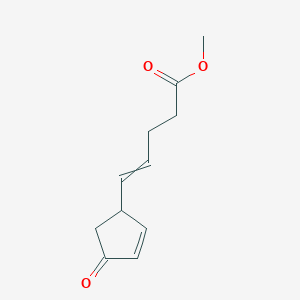

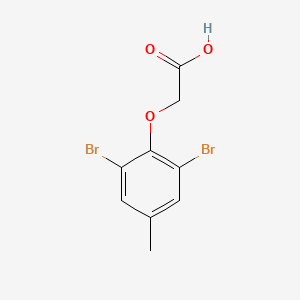

![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)


